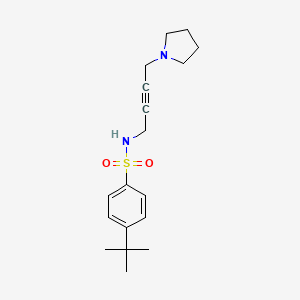
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate (MIPC) is a phenylthiophene derivative that is widely used in a variety of scientific research applications. It is a non-toxic, biocompatible, and water-soluble compound that has been extensively studied and used in a variety of research areas, including biochemistry, pharmacology, and medicinal chemistry. This article will provide an overview of MIPC, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Scientific Research Applications
Synthesis and Derivative Formation
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate is closely related to various thiophene derivatives, which are integral in organic synthesis. For instance, thiophene derivatives have been utilized to prepare substituted methylamines, ethylamines, and acetic acids with potential biological activity, as demonstrated by Beaton, Chapman, Clarke, and Willis (1976) in their work on derivatives of 2- and 3-phenylthiophen (Beaton, Chapman, Clarke, & Willis, 1976). Similarly, Jagodziński, Jagodzińska, and Jabłoński (1986) explored the synthesis of thiophenecarbothioamides through the reaction of thiophene and its derivatives with isothiocyanates (Jagodziński, Jagodzińska, & Jabłoński, 1986).
Chemical Reactions and Properties
Studies on thiophene derivatives have also delved into their reaction properties and potential applications in various chemical processes. For instance, the work by Corral and Lissavetzky (1984) investigated reactions involving methyl 3-hydroxythiophene-2-carboxylate, which is structurally similar to this compound, revealing insights into the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Structural Analysis and Computational Studies
In addition to chemical synthesis, research has also focused on the structural analysis and computational study of related compounds. Tao, Han, Sun, Sun, Zhang, Liu, Du, and Liu (2020) conducted a study on methyl-3-aminothiophene-2-carboxylate, revealing crucial information about its crystal structure and computational properties, which could be relevant for understanding the properties of similar compounds like this compound (Tao et al., 2020).
Properties
IUPAC Name |
methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-9-11(10-6-4-3-5-7-10)12(14(16)17-2)13(19-9)15-8-18/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXOIMIFROYUOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N=C=S)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)


![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)
![2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2373599.png)


![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2373605.png)



![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2373611.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)

